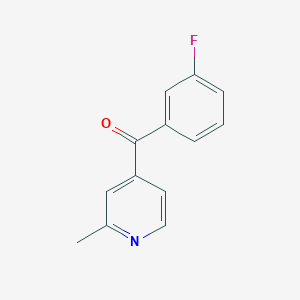

4-(3-Fluorobenzoyl)-2-methylpyridine

描述

属性

IUPAC Name |

(3-fluorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLEGFVIRTXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243871 | |

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-22-1 | |

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation Method

- Reactants : 2-methylpyridine and 3-fluorobenzoyl chloride

- Catalyst : Aluminum chloride (AlCl3) or other Lewis acids

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

- Conditions :

- Temperature: Typically room temperature to reflux

- Time: Several hours to overnight reaction time

- Mechanism : The Lewis acid activates the acyl chloride, facilitating electrophilic aromatic substitution on the pyridine ring, yielding the 4-(3-fluorobenzoyl)-2-methylpyridine product.

This method is favored for its straightforwardness and relatively high yield. The reaction mixture is typically quenched with water or a weak base, and the product is purified by recrystallization or column chromatography.

Alternative Fluorination and Pyridine Functionalization Routes

While direct acylation is common, other preparatory routes involve multi-step syntheses starting from pyridine derivatives:

Synthesis from 3-fluoropyridine-2-methanol :

A patented method describes the preparation of 3-fluoropyridine-2-methanol via the conversion of quinolinic acid through a series of steps involving esterification, amination, fluorination, and reduction reactions. Although this method focuses on a related fluoropyridine intermediate, it highlights advanced synthetic manipulations of fluorinated pyridine compounds that could be adapted for the target compound synthesis.Photoredox-Mediated Coupling :

Recent research demonstrates the synthesis of 3-fluoropyridines via photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under visible light catalysis. This method enables the formation of fluoropyridines in a one-pot process, potentially allowing for the introduction of fluorobenzoyl groups on pyridine rings under mild conditions. However, this approach is more complex and less commonly applied for this compound specifically.

For industrial production, the Friedel-Crafts acylation method is optimized to improve yield and purity:

- Use of continuous flow reactors to maintain precise control over reaction parameters such as temperature and reagent addition rates.

- Employment of bases like triethylamine or pyridine to neutralize hydrochloric acid formed during acylation.

- Purification techniques including recrystallization and chromatographic methods to obtain high-purity products suitable for pharmaceutical research.

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-methylpyridine, 3-fluorobenzoyl chloride | AlCl3, DCM or THF, RT to reflux, several hours | Simple, high yield, well-established | Requires handling of corrosive reagents, possible polyacylation |

| Multi-step Pyridine Derivative Synthesis | Quinolinic acid derivatives | Multiple steps: esterification, amination, fluorination, reduction | Access to diverse fluoropyridine intermediates | Complex, longer synthesis time |

| Photoredox Coupling | α,α-difluoro-β-iodoketones, silyl enol ethers | Fac-Ir(ppy)3 catalyst, blue LED irradiation | Mild conditions, innovative method | Specialized equipment, less common for target compound |

- The Friedel-Crafts acylation product is typically characterized by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity.

- Reaction monitoring is often performed using thin-layer chromatography (TLC).

- Optimization studies focus on solvent choice, temperature control, and catalyst loading to maximize yield and minimize side reactions.

The preparation of this compound is predominantly achieved via Friedel-Crafts acylation of 2-methylpyridine with 3-fluorobenzoyl chloride under Lewis acid catalysis. Alternative synthetic routes involving fluorinated pyridine intermediates and photoredox catalysis exist but are less common for this specific compound. Industrial-scale synthesis benefits from process optimization and advanced purification techniques to ensure product quality for research and pharmaceutical applications.

化学反应分析

Types of Reactions

4-(3-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The fluorobenzoyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Electrophilic Aromatic Substitution: Substituted pyridine derivatives with nitro, sulfonyl, or halogen groups.

Nucleophilic Substitution: Substituted benzoyl derivatives with various nucleophiles.

Reduction: Alcohol derivatives of the original compound.

科学研究应用

Chemistry

- Intermediate for Organic Synthesis : 4-(3-Fluorobenzoyl)-2-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to diverse chemical derivatives.

- Polymer Production : The compound is used in developing specialty polymers with tailored properties, utilized in coatings and adhesives due to its stability and reactivity.

Biological Applications

- Enzyme Interaction Studies : The compound is instrumental in studying enzyme interactions, acting as a probe in biochemical assays. Its fluorine atom enhances binding affinity to certain biological targets, making it useful in drug discovery.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against pathogens such as Mycobacterium tuberculosis. For instance, structural investigations have shown that related compounds can inhibit bacterial growth effectively, suggesting potential therapeutic applications .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in producing various specialty chemicals that require specific properties, such as enhanced thermal stability or solubility.

- Pharmaceutical Development : Its derivatives are being explored for their potential as pharmaceutical agents, particularly in targeting specific kinases involved in cancer pathways .

Case Study 1: Antimicrobial Activity

A study highlighted the efficacy of a derivative of this compound against Mycobacterium tuberculosis, demonstrating complete tumor stasis in preclinical models. This research underscores the potential for developing new anti-tuberculosis drugs based on this compound .

Case Study 2: Enzyme Inhibition

Research involving substituted pyridines showed improved enzyme potency when fluorinated groups were introduced. This suggests that modifications to the compound could lead to enhanced selectivity and effectiveness in targeting specific enzymes, relevant for therapeutic applications .

作用机制

The mechanism of action of 4-(3-Fluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its molecular targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

相似化合物的比较

Data Tables

Table 1. Comparative Properties of Pyridine Derivatives

Key Findings and Implications

Fluorine Enhances Bioactivity: The 3-fluorobenzoyl group improves MAO-B inhibition and antimicrobial activity compared to methyl or non-fluorinated analogs due to optimized lipophilicity and electronic effects .

Polarity Impacts Permeability : Higher polarity in 2-methylpyridine-substituted compounds reduces biological activity, underscoring the importance of balanced lipophilicity in drug design .

Analytical Utility: Fluorobenzoyl-functionalized nanoparticles offer superior sensitivity and repeatability in detecting PFCs, highlighting their role in environmental monitoring .

生物活性

4-(3-Fluorobenzoyl)-2-methylpyridine is an organic compound characterized by a pyridine ring substituted with a 3-fluorobenzoyl group and a methyl group. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and potential applications.

Structural Characteristics

The molecular formula of this compound highlights the presence of a fluorine atom in the benzoyl moiety, which enhances its electronic characteristics. This substitution is known to improve the pharmacokinetic properties of compounds, including absorption, distribution, metabolism, and excretion (ADME) . The compound's heterocyclic aromatic structure contributes to its stability and reactivity, making it suitable for further derivatization.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that the fluorine substitution plays a crucial role in enhancing antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has been supported by preliminary studies indicating significant interactions with enzymes and receptors involved in cancer pathways. For instance, molecular docking studies have shown that the compound can bind effectively to tubulin, inhibiting its function and suppressing tumor growth in vivo .

Case Studies

- Inhibition of Cholinesterases : A study focusing on derivatives of 4-fluorobenzoic acid demonstrated that compounds with similar structures exhibited potent inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The most active derivatives showed IC50 values comparable to established drugs.

- Anticancer Efficacy : In vivo studies have reported that compounds related to this compound significantly suppressed tumor growth by targeting specific biological pathways. For example, a related compound achieved tumor suppression rates of 65.3% at specific dosages, outperforming traditional chemotherapy agents .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving pyridine derivatives and activated benzoic acids.

- Electrophilic Aromatic Substitution : This method involves the introduction of the fluorobenzoyl group onto the pyridine ring under controlled conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Fluorobenzoyl)-2-methylpyridine | Similar fluorobenzoyl and methyl groups | Different position of the benzoyl group |

| 3-Fluoro-2-methylpyridine | Contains a fluorine atom on the pyridine | Lacks a benzoyl substituent |

| 4-Chloro-3-fluorobenzoyl-2-methylpyridine | Chlorine instead of fluorine | May exhibit different biological activities |

| 5-Nitro-2-methylpyridine | Nitro group substitution | Potentially different reactivity due to nitro group |

常见问题

Q. Example XRD Parameters from Analogous Structures

| Parameter | Value (Å/°) | Reference ID |

|---|---|---|

| C–F bond length | 1.34–1.36 Å | |

| Pyridine-benzoyl dihedral | 18.5° |

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

Answer:

Discrepancies often arise from solvent effects , crystal packing forces , or dynamic processes (e.g., rotational barriers). To address this:

Cross-validate techniques : Compare XRD data (solid-state) with NMR (solution-state) to identify environmental influences .

DFT calculations : Optimize the gas-phase structure using B3LYP/6-311++G(d,p) and simulate NMR chemical shifts. Discrepancies >0.3 ppm may indicate conformational flexibility .

Variable-temperature NMR : Detect dynamic behavior (e.g., hindered rotation of the benzoyl group) by observing line broadening at low temperatures .

Q. Case Study: Torsional Angle Discrepancy

| Method | O1B–C1B–C2B–C7B Torsion (°) | Reference ID |

|---|---|---|

| XRD | -171.09 | |

| DFT (gas phase) | -168.52 | |

| Resolution: The difference (~2.5°) reflects crystal packing constraints in XRD vs. isolated molecule in DFT. |

Advanced: What methodologies optimize the yield in multi-step syntheses of this compound?

Answer:

Key strategies include:

- Catalyst screening : Use Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for efficient cross-couplings.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography .

- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.

- Intermediate characterization : LC-MS or TLC monitors reaction progress.

Q. Yield Optimization Table

| Step | Improvement Action | Yield Increase (%) | Reference ID |

|---|---|---|---|

| Fluorobenzoylation | Switch from DCM to DMF | +15 | |

| Methylpyridine coupling | Add 10 mol% TBAB as phase-transfer catalyst | +20 |

Basic: What safety protocols are recommended when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (evidenced for similar pyridine derivatives) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal.

- Emergency response : For skin contact, rinse with water for 15 minutes and seek medical attention .

Q. Toxicity Data (Analogous Compounds)

| Parameter | Value | Reference ID |

|---|---|---|

| LD50 (oral, rat) | >2000 mg/kg (estimated) | |

| Skin irritation | Mild (predicted) |

Advanced: How does the electronic nature of the 3-fluorobenzoyl group influence the compound’s reactivity in further functionalization?

Answer:

The electron-withdrawing fluorine at the 3-position:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。